molecular formula C10H13Cl2N3 B6264016 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride CAS No. 2229278-19-5

3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Cat. No.: B6264016
CAS No.: 2229278-19-5
M. Wt: 246.1
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Description

3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a palladium-catalyzed four-component coupling reaction can be employed, involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that prevent substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)aniline
  • 3-(1-methyl-1H-pyrazol-4-yl)aniline
  • 3-(1-methyl-1H-pyrazol-5-yl)aniline

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

2229278-19-5

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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